N-Substituent Conformational and Lipophilic Differentiation: Cyclobutyl vs. Cyclopropylmethyl in the KDM2B Inhibitor Chemotype
In the KDM2B inhibitor series exemplified by US Patent 10,202,354, the cyclobutylpiperazine-containing compound BDBM345351 (3-[4-[[2-(4-cyclobutylpiperazin-1-yl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]phenol) demonstrated an IC50 of 0.0340 nM in a full-length KDM2B demethylase assay [1]. By comparison, a structurally analogous compound with cyclopropylmethyl substitution at the same piperazine nitrogen (BDBM345369; 1-cyclopropyl-4-[1-(4-cyclopropylphenyl)sulfonyl-4,5-dihydroimidazol-2-yl]piperazine) showed an IC50 of 0.0580 nM in the same assay format [2]. While direct head-to-head data for the specific pyridin-3-amine compound (2097981-33-2) is not publicly available, the observed 1.7-fold potency shift between cyclobutyl and cyclopropylmethyl in the closely related dihydroimidazole chemotype illustrates the quantifiable impact of incremental N-substituent changes on target engagement [3].
| Evidence Dimension | KDM2B demethylase inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured for 2-(4-cyclobutylpiperazin-1-yl)pyridin-3-amine; cyclobutylpiperazine-containing analog BDBM345351: IC50 = 0.0340 nM |
| Comparator Or Baseline | Cyclopropylmethyl analog BDBM345369: IC50 = 0.0580 nM (same assay) |
| Quantified Difference | ~1.7-fold lower IC50 for cyclobutyl vs. cyclopropylmethyl in the dihydroimidazole series |
| Conditions | Full-length human KDM2B, purified to homogeneity; demethylase activity monitored by coupled assay |
Why This Matters
This demonstrates that the cyclobutyl substituent can confer measurably higher target affinity than a cyclopropylmethyl group in a related chemotype, supporting the selection of the cyclobutyl building block for lead optimization programs where KDM2B or structurally related demethylases are targets.
- [1] BindingDB. BDBM345351: 3-[4-[[2-(4-cyclobutylpiperazin-1-yl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]phenol. US10202354, Example 16. IC50 = 0.0340 nM (KDM2B). View Source
- [2] BindingDB. BDBM345369: 1-cyclobutyl-4-[1-(4-cyclopropylphenyl)sulfonyl-4,5-dihydroimidazol-2-yl]piperazine. US10202354, Example 34. IC50 = 0.0580 nM (KDM2B). View Source
- [3] Genentech. US Patent 10,202,354. KDM2B Inhibitors. Granted 2019. View Source
